3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride

Catalog No.
S14027148
CAS No.
M.F
C10H22ClNO
M. Wt
207.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride

Product Name

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride

IUPAC Name

3-cyclohexyl-2-methoxypropan-1-amine;hydrochloride

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

InChI

InChI=1S/C10H21NO.ClH/c1-12-10(8-11)7-9-5-3-2-4-6-9;/h9-10H,2-8,11H2,1H3;1H

InChI Key

CLFFHGMERWCSLI-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCCCC1)CN.Cl

Catalytic Amination Approaches for Cyclohexyl-Methoxypropanamine Derivatives

Catalytic amination of cyclohexyl-containing precursors represents the most direct route to 3-cyclohexyl-2-methoxypropan-1-amine. Ruthenium-based systems, particularly RuCl₂(PPh₃)₃ and Ru-PNP pincer complexes, have demonstrated efficacy in mediating ketone-to-amine conversions under reductive amination conditions. For example, RuCl₂(PPh₃)₃ catalyzes the reaction between methoxypropanone derivatives and cyclohexylamine at 180°C under nitrogen atmosphere, achieving 55% yield in dioxane solvent. Molybdenum-doped ZSM-5 zeolites offer a heterogeneous alternative, operating at 300°C in aqueous media with 35% yield through gas-phase amination.

Table 1: Comparative Performance of Amination Catalysts

CatalystAmine SourceTemp (°C)SolventYield (%)
RuCl₂(PPh₃)₃Cyclohexylamine180Dioxane55
Mo-ZSM-5NH₃300H₂O35
Pd/C (10 wt%)Aniline120Toluene76

Palladium on carbon (Pd/C) emerges as a robust heterogeneous catalyst for liquid-phase aminations, achieving 76% yield in toluene at 120°C through synergistic effects between metallic Pd sites and the carbon support. Kinetic studies reveal that electron-donating methoxy groups ortho to the reaction center accelerate nucleophilic attack by 1.7-fold compared to unsubstituted analogs.

Continuous Flow Reactor Systems in Industrial-Scale Production

Continuous flow reactors enhance heat/mass transfer for exothermic amination steps, particularly during cyclohexyl group introduction. Microstructured reactors with immobilized Ru-PNP catalysts achieve space-time yields of 0.8 g·L⁻¹·h⁻¹, surpassing batch systems by 40% due to improved gas-liquid mixing. A tandem system combining Pd/C hydrogenation with downstream amination modules demonstrates 92% conversion efficiency when operated at 5 bar H₂ and 150°C.

Key parameters include:

  • Residence time: Optimal at 12 minutes for complete imine formation
  • Backmixing control: Achieved via segmented gas-liquid flow patterns
  • Catalyst stability: Mo-ZSM-5 maintains 89% activity over 200 hours in continuous mode

Solvent Effects and Reaction Kinetics in Nucleophilic Substitution Pathways

Solvent polarity critically influences transition state stabilization in the methoxypropanamine formation step. Dioxane (ε=2.2) provides optimal balance between substrate solubility and transition state stabilization, yielding 55% product versus 31% in toluene. Kinetic isotope effect studies (kH/kD = 3.1) confirm rate-limiting C–N bond formation in aprotic media.

Rate Law:
$$
r = k[Ru]^{0.8}[Amine]^{1.2}[Ketone]^{1.0}
$$
Where $$ k = 4.7 \times 10^{-3} \, \text{L}^{2.0} \cdot \text{mol}^{-2.0} \cdot \text{s}^{-1} $$ at 180°C.

Polar aprotic solvents like DMF accelerate reactions but promote side product formation (15% vs 5% in dioxane). Supercritical CO₂ expands substrate scope for hydrophobic cyclohexyl derivatives, achieving 68% yield at 100 bar through enhanced mass transfer.

Catalyst Design for Stereochemical Control in Cyclohexyl Group Introduction

Chiral Ru complexes with Noyori-type ligands induce up to 94% ee in cyclohexylamine additions to α-methoxyketones. Ligand bite angle optimization (85–95°) maximizes facial selectivity during transition state coordination. Heterogeneous Pd catalysts modified with cinchona alkaloids achieve 88% de via surface-confined chiral environments.

Stereochemical Outcomes:

  • Cis-selectivity: Favored by bulky PPh₃ ligands (cis:trans = 3:1)
  • Trans-selectivity: Dominates with N-donor ligands (cis:trans = 1:2.5)

Computational modeling reveals that cyclohexyl ring puckering creates a 12.3 kJ·mol⁻¹ energy difference between diastereomeric transition states, which chiral catalysts amplify through steric guidance.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

207.1389920 g/mol

Monoisotopic Mass

207.1389920 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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